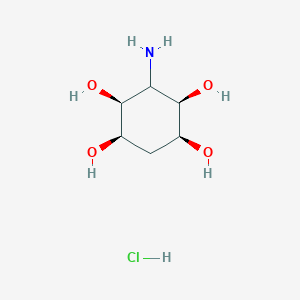
(1R,2S,3S,4R,5S)-3-Aminocyclohexane-1,2,4,5-tetraol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,3s,4R,5S)-3-aminocyclohexane-1,2,4,5-tetrol hydrochloride is a chemical compound with a unique stereochemistry. It is a derivative of cyclohexane, featuring multiple hydroxyl groups and an amino group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3s,4R,5S)-3-aminocyclohexane-1,2,4,5-tetrol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane, which undergoes a series of hydroxylation reactions to introduce hydroxyl groups at specific positions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,3s,4R,5S)-3-aminocyclohexane-1,2,4,5-tetrol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone or cyclohexanecarboxylic acid, while substitution can produce various N-substituted derivatives.
Scientific Research Applications
(1R,2S,3s,4R,5S)-3-aminocyclohexane-1,2,4,5-tetrol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (1R,2S,3s,4R,5S)-3-aminocyclohexane-1,2,4,5-tetrol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,2,3,4,5,6-hexol:
Cyclohexane-1,2,4,5-tetrol: This compound is similar but does not have the amino group, making it less versatile in certain reactions.
Uniqueness
(1R,2S,3s,4R,5S)-3-aminocyclohexane-1,2,4,5-tetrol hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C6H14ClNO4 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
(1S,2R,4S,5R)-3-aminocyclohexane-1,2,4,5-tetrol;hydrochloride |
InChI |
InChI=1S/C6H13NO4.ClH/c7-4-5(10)2(8)1-3(9)6(4)11;/h2-6,8-11H,1,7H2;1H/t2-,3+,4?,5-,6+; |
InChI Key |
QIIMFVHTGLCRFN-XPYOHONESA-N |
Isomeric SMILES |
C1[C@H]([C@H](C([C@H]([C@H]1O)O)N)O)O.Cl |
Canonical SMILES |
C1C(C(C(C(C1O)O)N)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(2,3-dihydro-1H-perimidin-2-yl)phenyl]methanol](/img/structure/B13549450.png)
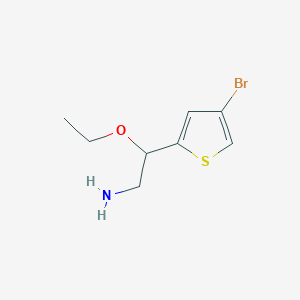
![tert-Butyl 4-((3-bromo-2-methyl-7-oxo-2H-pyrazolo[4,3-d]pyrimidin-6(7H)-yl)methyl)-4-hydroxypiperidine-1-carboxylate](/img/structure/B13549453.png)

![1-{[(4S)-1-[(2R)-3-cyclohexyl-2-methylpropanoyl]-4-hydroxy-3,3-dimethylpiperidin-4-yl]methyl}-4-(2-fluorophenyl)-N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B13549465.png)
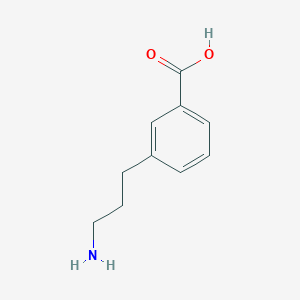
![Tert-butyl1-acetyl-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13549478.png)
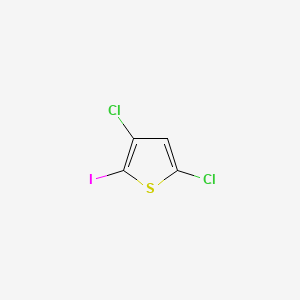

![4-(piperidin-1-yl)-3-(piperidine-1-sulfonyl)-N-{[1-(prop-2-en-1-yl)cyclopropyl]sulfonyl}benzamide](/img/structure/B13549521.png)
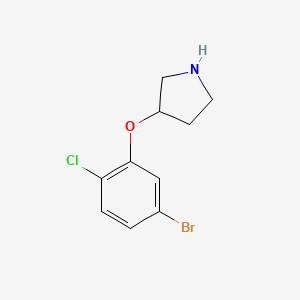
![2-[Boc-(isopentyl)amino]ethanol](/img/structure/B13549535.png)
![(4S,5S)-4-methyl-5-{3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}piperidin-2-one](/img/structure/B13549539.png)
![4-(Benzo[b]thiophen-3-yl)butanal](/img/structure/B13549550.png)
